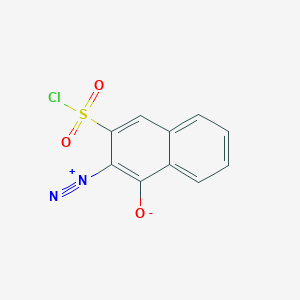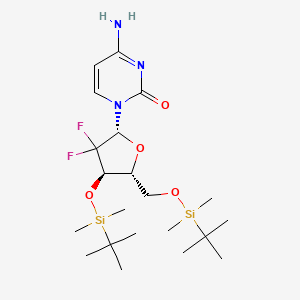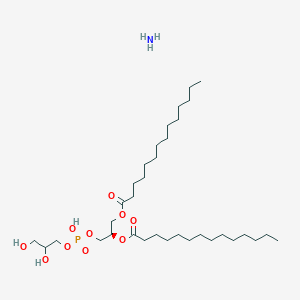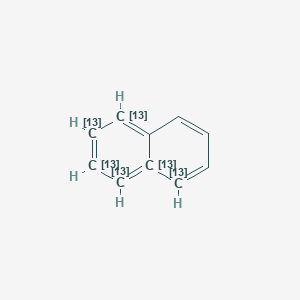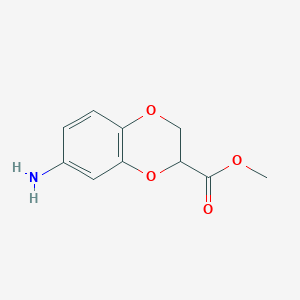
1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) is a chemical compound with the molecular formula C10H11NO4 It is a derivative of benzodioxin, a heterocyclic compound containing a dioxin ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting catechol with formaldehyde under acidic conditions.
Carboxylation: The next step involves the introduction of the carboxylic acid group at the 2-position of the benzodioxin ring. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Amination: The introduction of the amino group at the 7-position is achieved through an amination reaction. This can be done by reacting the intermediate compound with ammonia or an amine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and ester groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can yield a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) can be compared with other similar compounds, such as:
1,4-Benzodioxin-2-carboxylicacid,7-hydroxy-2,3-dihydro-,methylester: This compound has a hydroxyl group instead of an amino group at the 7-position.
1,4-Benzodioxin-2-carboxylicacid,7-chloro-2,3-dihydro-,methylester: This compound has a chlorine atom instead of an amino group at the 7-position.
1,4-Benzodioxin-2-carboxylicacid,7-methyl-2,3-dihydro-,methylester: This compound has a methyl group instead of an amino group at the 7-position.
The uniqueness of 1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) lies in its specific functional groups and their positions on the benzodioxin ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
methyl 6-amino-2,3-dihydro-1,4-benzodioxine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)9-5-14-7-3-2-6(11)4-8(7)15-9/h2-4,9H,5,11H2,1H3 |
Clé InChI |
IKTLJNXZUZWOMA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1COC2=C(O1)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)


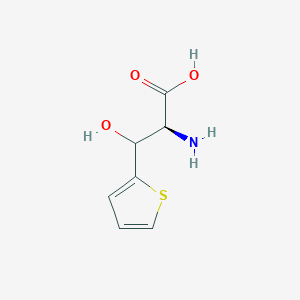
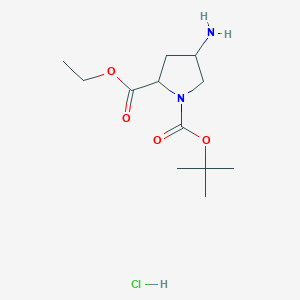
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)


![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
